molecular formula C11H12N2O B375607 2-[(Quinolin-2-yl)amino]ethan-1-ol CAS No. 332409-62-8

2-[(Quinolin-2-yl)amino]ethan-1-ol

Cat. No. B375607
CAS RN: 332409-62-8
M. Wt: 188.23g/mol
InChI Key: MFOKDWUAYVSYHN-UHFFFAOYSA-N
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Description

“2-[(Quinolin-2-yl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 332409-62-8 . It has a molecular weight of 188.23 . The IUPAC name for this compound is 2-(2-quinolinylamino)ethanol .


Molecular Structure Analysis

The InChI code for “2-[(Quinolin-2-yl)amino]ethan-1-ol” is 1S/C11H12N2O/c14-8-7-12-11-6-5-9-3-1-2-4-10(9)13-11/h1-6,14H,7-8H2,(H,12,13) . This indicates the presence of a quinoline ring fused with an ethanolamine group .


Physical And Chemical Properties Analysis

“2-[(Quinolin-2-yl)amino]ethan-1-ol” is an oil at room temperature . It has a melting point range of 119-122 degrees Celsius .

Scientific Research Applications

Anticorrosive Applications

Quinoline derivatives, including those with aminoethanol substituents, demonstrate significant effectiveness as anticorrosive agents. Their high electron density and ability to form stable chelating complexes with metallic surfaces through coordination bonding make them valuable in protecting metals against corrosion, a critical aspect in materials science and engineering (Verma, Quraishi, & Ebenso, 2020).

Green Chemistry and Biological Activities

Quinoline's synthesis through green chemistry approaches reflects an emerging trend toward sustainable and environmentally friendly methods. The biological activities of quinoline derivatives, such as anticancer, antimalarial, antimicrobial, and antifungal properties, highlight their potential in pharmaceutical applications. These activities are often attributed to quinoline's ability to interact with biological targets through various mechanisms, reinforcing its role in drug discovery and therapeutic agent development (Nainwal et al., 2019).

Quinoline Alkaloids in Drug Development

The therapeutic significance of quinoline and its derivatives is evident in their wide range of bioactivities, which include antitumor, antimalarial, antibacterial, antifungal, and antiviral properties. The discovery and modification of quinoline alkaloids, such as quinine and camptothecin, have opened new avenues in antimalarial and anticancer drug development, respectively. This underscores the critical role of quinoline derivatives in medicinal chemistry and pharmaceutical sciences (Shang et al., 2018).

Safety And Hazards

The compound has been associated with certain hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

Future Directions

The future directions for “2-[(Quinolin-2-yl)amino]ethan-1-ol” and its derivatives could involve further exploration of their biological and pharmaceutical activities. Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, there is potential for future research and development in this area.

properties

IUPAC Name

2-(quinolin-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-8-7-12-11-6-5-9-3-1-2-4-10(9)13-11/h1-6,14H,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOKDWUAYVSYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Quinolin-2-yl)amino]ethan-1-ol

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